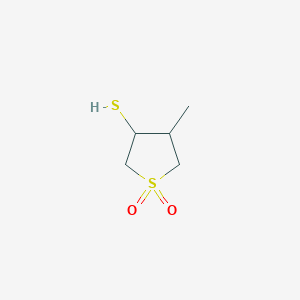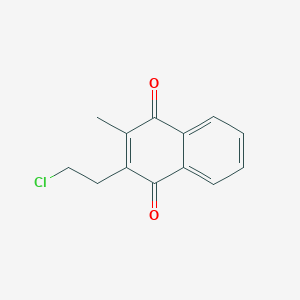
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone It is a derivative of thiolane, characterized by the presence of a methyl group and a sulfanyl group attached to the thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione typically involves the following steps:
Formation of the Thiolane Ring: The initial step involves the formation of the thiolane ring through a cheletropic reaction between butadiene and sulfur dioxide.
Introduction of Functional Groups: The methyl and sulfanyl groups are introduced through subsequent reactions, often involving the use of specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to improve yield and efficiency. For example, the use of Ni-B/MgO catalysts has been shown to enhance the hydrogenation process, leading to higher yields and longer catalyst lifetimes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The methyl and sulfanyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives .
Applications De Recherche Scientifique
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, while the sulfone group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfolane: A related compound with similar structural features but lacking the methyl and sulfanyl groups.
3-Hydroxy-4-methanesulfonyl-1lambda~6~-thiolane-1,1-dione: Another derivative with a hydroxyl group instead of a methyl group.
Uniqueness
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is unique due to the presence of both a methyl and a sulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
113520-25-5 |
|---|---|
Formule moléculaire |
C5H10O2S2 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
4-methyl-1,1-dioxothiolane-3-thiol |
InChI |
InChI=1S/C5H10O2S2/c1-4-2-9(6,7)3-5(4)8/h4-5,8H,2-3H2,1H3 |
Clé InChI |
ODEJMIUZDCJHTD-UHFFFAOYSA-N |
SMILES canonique |
CC1CS(=O)(=O)CC1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)







![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)

